1-Chlorodecane

Physical Chemistry Formulation Science Separation Science

Sourcing 1-chlorodecane demands attention to chain-length-specific reactivity that C8 or C12 analogs cannot replicate. This C₁₀ alkyl chloride delivers uniquely low melting point (-34°C) for sub-ambient homogeneous reactions, generates less eicosane byproduct than 1-bromodecane in Grignard preparations, and serves as the benchmark substrate for SmI₂-mediated reduction kinetics. Available at 98% purity with ambient shipping. Validate your mechanistic work or scale your organometallic intermediate production with the chain length purpose-built for the job.

Molecular Formula C10H21Cl
Molecular Weight 176.72 g/mol
CAS No. 1002-69-3
Cat. No. B1663957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorodecane
CAS1002-69-3
Synonyms1-Chlorodecane;  Decyl chloride;  n-Decyl chloride;  Decane, 1-chloro-.
Molecular FormulaC10H21Cl
Molecular Weight176.72 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCl
InChIInChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
InChIKeyZTEHOZMYMCEYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorodecane (CAS 1002-69-3): Baseline Specifications and Product Identity for Research Procurement


1-Chlorodecane (C₁₀H₂₁Cl, MW: 176.73 g/mol) is a straight-chain primary alkyl chloride, also referred to as decyl chloride [1]. It is a colorless to light yellow liquid at room temperature with a boiling point of 223 °C at 760 mmHg, a melting point of −34 °C, and a density of approximately 0.868 g/mL at 25 °C . The compound is insoluble in water (solubility 0.01 g/L at 20 °C) but soluble in common organic solvents . Commercially, it is available at purities typically ≥97% (GC) [2].

Why a C10 Chloroalkane Cannot Be Substituted with C8 or C12 Analogs in 1-Chlorodecane-Based Research


The substitution of 1-chlorodecane with other 1-chloroalkanes (e.g., 1-chlorooctane or 1-chlorododecane) or with 1-bromodecane is not a direct, performance-neutral swap due to quantifiable differences in physical properties, reaction kinetics, and product profiles. As detailed in the quantitative evidence below, these differences manifest in distinct melting and boiling points, which dictate phase behavior in formulation and separation [1]; significant variations in reaction rates and activation parameters in reductive systems ; and divergent byproduct formation in key synthetic transformations like Grignard reactions [2]. These data underscore that the specific C10 chain length and chlorine leaving group confer a unique reactivity profile that cannot be assumed for other alkyl halides.

Quantitative Differentiation Guide: How 1-Chlorodecane Performs Against 1-Chlorododecane and 1-Bromodecane


Physical State and Phase Transition Comparison: 1-Chlorodecane vs. 1-Chlorododecane

1-Chlorodecane exhibits a substantially lower melting point (−34 °C) compared to its C12 analog, 1-chlorododecane (−9 °C) [1][2]. The boiling point of 1-chlorodecane (223 °C) is also 37 °C lower than that of 1-chlorododecane (260 °C) [3]. This difference in phase behavior directly impacts experimental design and industrial process parameters.

Physical Chemistry Formulation Science Separation Science

Reductive Dehalogenation Kinetics: 1-Chlorodecane vs. 1-Bromodecane vs. 1-Iododecane

In a mechanistic study of SmI₂/H₂O/amine-mediated reduction, the reaction of 1-chlorodecane was found to be first-order in both amine and 1-chlorodecane, and second-order in SmI₂ . While the ¹³C kinetic isotope effects (KIE) for the reduction of 1-chlorodecane were not directly reported, the study determined primary ¹³C KIEs for the analogous reductions of 1-bromodecane and 1-iododecane, establishing a benchmark for bond cleavage mechanisms .

Organic Synthesis Reaction Kinetics Samarium Diiodide Chemistry

Grignard Reaction Byproduct Profile: 1-Chlorodecane vs. 1-Bromodecane

The use of 1-chlorodecane instead of 1-bromodecane for the generation of Grignard reagents leads to a quantifiable reduction in the formation of the undesirable coupling byproduct eicosane [1]. This demonstrates a clear and meaningful advantage in synthetic efficiency and product purity.

Organometallic Chemistry Grignard Reagent Synthetic Methodology

Heat Capacity and Thermodynamic Modeling: 1-Chlorodecane in a Homologous Series

The heat capacity at constant pressure (Cp) of 1-chlorodecane was experimentally measured from 284.15 K to 353.15 K using differential scanning calorimetry, alongside a series of other 1-chloroalkanes and 1-bromoalkanes [1]. These data were used as input for a group additivity analysis, allowing for the calculation of Cp values for a wide range of halogenoalkanes [1].

Thermodynamics Calorimetry Group Additivity Analysis

Optimal Application Scenarios for 1-Chlorodecane Based on Verified Performance Advantages


Synthesis of High-Purity Long-Chain Grignard Reagents

As demonstrated by its reduced eicosane byproduct formation compared to 1-bromodecane, 1-chlorodecane is the preferred precursor for generating decylmagnesium chloride [1]. This application scenario is critical in the pharmaceutical and fine chemical industries where high-purity organometallic intermediates are required for subsequent couplings or additions.

Mechanistic Studies in Samarium(II) Iodide Reductions

The well-defined kinetic orders and activation parameters for 1-chlorodecane in SmI₂-mediated reductions make it an ideal model substrate for mechanistic investigations . It serves as a benchmark for understanding the interplay between amine base strength, reaction rate, and halogen identity in reductive dehalogenation processes, aiding in the development of new synthetic methodologies.

Low-Temperature Organic Synthesis and Formulation

The significantly lower melting point of 1-chlorodecane (-34 °C) compared to its C12 analog (-9 °C) makes it the alkyl chloride of choice for reactions or formulations that must remain in a homogeneous liquid phase at sub-ambient temperatures [2][3]. This is particularly relevant for cold-temperature organic syntheses or for use as a low-temperature solvent system component.

Calorimetric Standards and Thermodynamic Modeling

The experimentally determined heat capacity data for 1-chlorodecane over a wide temperature range provides a critical benchmark for thermodynamic modeling [4]. Its use as a standard or input in group additivity schemes allows for the accurate prediction of thermal properties for other long-chain alkyl halides, which is essential for chemical process safety and engineering design.

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